molecular formula C10H13N3O B128089 7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one CAS No. 150896-70-1

7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one

Cat. No. B128089
M. Wt: 191.23 g/mol
InChI Key: HWAFACFCKALSPS-UHFFFAOYSA-N
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Description

Typically, the description of a compound includes its IUPAC name, common names, and structural formula. It may also include its role or use in industry or research.



Synthesis Analysis

This involves detailing the methods used to synthesize the compound, including the starting materials, reaction conditions, and the yield of the product.



Molecular Structure Analysis

This involves the study of the compound’s molecular geometry, bond lengths and angles, and electronic structure, often using techniques like X-ray crystallography or spectroscopic methods.



Chemical Reactions Analysis

This involves studying the reactions that the compound undergoes, including its reactivity with other substances, its stability, and the products it forms during reactions.



Physical And Chemical Properties Analysis

This involves studying the compound’s physical properties (such as melting point, boiling point, solubility, etc.) and chemical properties (such as acidity/basicity, redox potential, reactivity, etc.).


Safety And Hazards

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Future Directions

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properties

IUPAC Name

7-amino-3,3-dimethyl-1,4-dihydroquinoxalin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-10(2)9(14)12-8-5-6(11)3-4-7(8)13-10/h3-5,13H,11H2,1-2H3,(H,12,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWAFACFCKALSPS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(=O)NC2=C(N1)C=CC(=C2)N)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-Amino-3,3-dimethyl-3,4-dihydroquinoxalin-2(1H)-one

Synthesis routes and methods

Procedure details

A solution of 1,2-dihydro-2,2-dimethyl-6-nitro-3-(4H)-quinoxalinone (663 mg, 3 mmol) in CH3OH (10 ml) is hydrogenated with 50 psi H2 (g) at room temperature in the presence of a catalyst of 10% by weight palladium on charcoal (50 mg). After the starting material is consumed, the solution is filtered and concentrated in vacuo to yield 6-amino-1,2-dihydro-2,2-dimethyl-3-(4H)-quinoxalinone.
Quantity
663 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step Two
Quantity
50 mg
Type
catalyst
Reaction Step Three

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